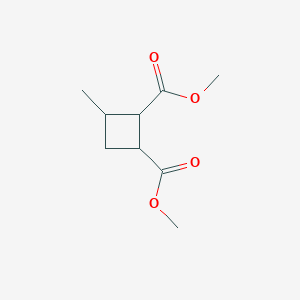
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate, also known as DMCD, is a chemical compound that has been extensively used in scientific research. This compound is a cyclobutane derivative that has two carboxylate groups attached to it. DMCD has been used in various research studies due to its unique properties and chemical structure.
Mécanisme D'action
The mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is not well understood. However, it is believed that Dimethyl 3-methylcyclobutane-1,2-dicarboxylate may act as a prodrug that is metabolized in the body to form biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in various research studies. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations associated with the use of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate in lab experiments. For example, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a relatively expensive compound, which may limit its use in some research studies.
Orientations Futures
There are several future directions for research involving Dimethyl 3-methylcyclobutane-1,2-dicarboxylate. One potential area of research is the development of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate-based prodrugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential area of research is the development of new synthetic methods for the production of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has the potential to be used in various fields of science and medicine, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate involves the reaction between 3-methylcyclobutanone and dimethyl oxalate. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate. The reaction mixture is heated to a temperature of around 80-90°C for several hours. After the reaction is complete, the product is extracted using a suitable solvent such as ethyl acetate. The product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds such as cyclobutane derivatives and other biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been used as a reagent in various organic synthesis reactions such as esterification and alkylation reactions.
Propriétés
Numéro CAS |
14132-19-5 |
|---|---|
Nom du produit |
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-5-4-6(8(10)12-2)7(5)9(11)13-3/h5-7H,4H2,1-3H3 |
Clé InChI |
LQPITCKFNIFQEH-UHFFFAOYSA-N |
SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
SMILES canonique |
CC1CC(C1C(=O)OC)C(=O)OC |
Synonymes |
3-Methyl-1,2-cyclobutanedicarboxylic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



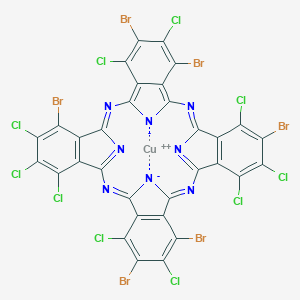

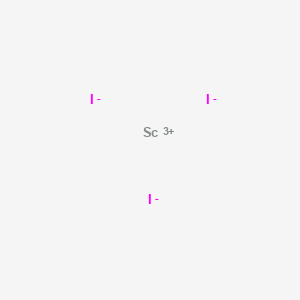
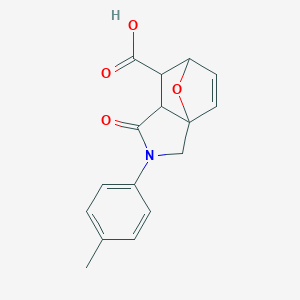
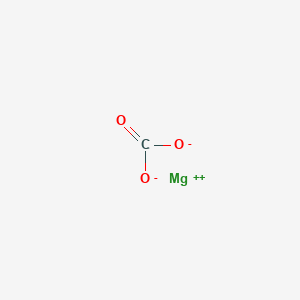
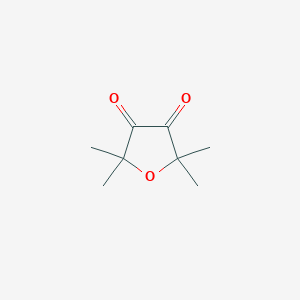
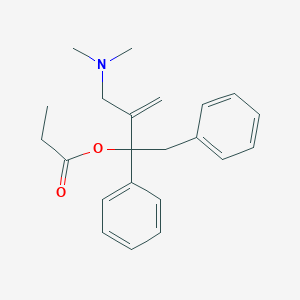
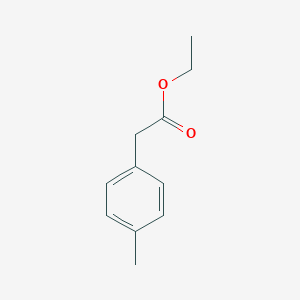
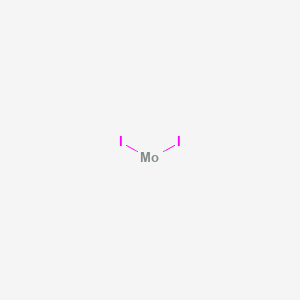
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
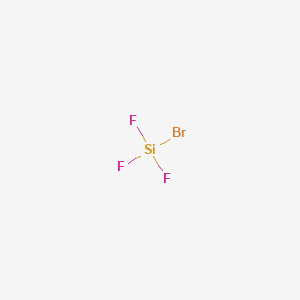
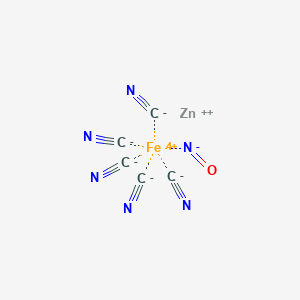

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)